2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate, also known as NOG or N-Phenylacetyl-L-glutaminate, is a compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of the neurotransmitter glutamate and has been found to have various biochemical and physiological effects, making it a promising tool for studying the nervous system.
Mechanism of Action
2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate acts as a competitive antagonist of the NMDA receptor by binding to the glutamate binding site on the receptor. This prevents the binding of glutamate and subsequent activation of the receptor, leading to a decrease in calcium influx and downstream signaling. This mechanism of action has been studied extensively and has provided valuable insights into the function of the NMDA receptor in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing excitotoxicity and oxidative stress in the brain. It has also been shown to have neuroprotective properties and can improve cognitive function in animal models of neurological disorders. Additionally, this compound has been found to modulate the release of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate has several advantages for laboratory experiments, including its high purity and yield, as well as its well-established mechanism of action. However, it is important to note that this compound is a relatively new compound and its long-term effects on the nervous system are not yet fully understood. Additionally, the use of this compound in in vivo experiments may be limited by its poor bioavailability and rapid metabolism.
Future Directions
There are several future directions for research involving 2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate, including investigating its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to fully understand the long-term effects of this compound on the nervous system and to optimize its use in laboratory experiments. Finally, the development of new derivatives of this compound may provide valuable insights into the function of the NMDA receptor and its role in neurological disorders.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. This property of this compound has been utilized in studies investigating the role of the NMDA receptor in neurological disorders such as Alzheimer's disease and epilepsy.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-16(14-6-8-15(9-7-14)20(24)25)12-26-18(23)11-19-17(22)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBOXXHJGLVIIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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